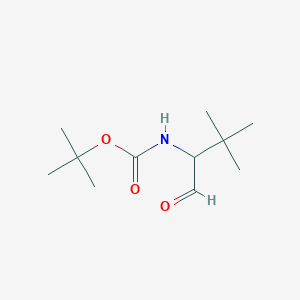

tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate

Description

This compound is a carbamate derivative featuring a tert-butyl protecting group and a 3,3-dimethyl-1-oxobutan-2-yl moiety. Its structure is characterized by a ketone group at position 1 of the butan chain and two methyl substituents at position 3, creating steric hindrance that influences reactivity and stability. The tert-butyl carbamate group (Boc) is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical synthesis .

Key applications include its role as an intermediate in the synthesis of bioactive molecules, such as Asunaprevir (a hepatitis C virus NS3 protease inhibitor) and covalent VHL-targeted PROTACs for cancer therapy .

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14) |

InChI Key |

VNUGLZHZXINMND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- tert-butyl carbamate (Boc-protecting agent)

- 3,3-dimethyl-1-oxobutan-2-yl amine derivatives or corresponding amino acids

- Coupling reagents such as carbonyldiimidazole (CDI)

- Reducing agents like diisobutylaluminum hydride (DIBAL-H) for selective reductions

- Solvents: anhydrous dichloromethane (DCM), tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF)

Representative Synthetic Route

Based on literature precedent and recent research outcomes, a representative synthetic method is as follows:

Activation of the Carboxyl Group:

The carboxyl group of a 3,3-dimethyl-1-oxobutan-2-yl precursor (often derived from amino acid derivatives) is activated using carbonyldiimidazole (CDI) in an anhydrous solvent such as dichloromethane at 0 °C for approximately 60 minutes. This forms an active intermediate suitable for nucleophilic attack.

Coupling with tert-Butyl Carbamate:

The activated intermediate then reacts with tert-butyl carbamate under controlled temperature conditions to form the carbamate linkage. This step is typically carried out at low temperature to maintain selectivity.

Selective Reduction (if required):

In some cases, diisobutylaluminum hydride (DIBAL-H) is used to reduce specific carbonyl groups to aldehydes or alcohols while retaining the carbamate protecting group intact. The reaction is performed at −78 °C to ensure selectivity and high yield.

-

The reaction mixture is quenched, and the product is extracted using organic solvents. Purification is achieved by column chromatography. The final product is obtained as a colorless oil or solid with yields ranging from 60% to 90% depending on the scale and conditions.

Example from Recent Research

A study reported the preparation of tert-butyl (S)-(3,3-dimethyl-1-oxobutan-2-yl)carbamate by treating a solution of the amino acid derivative with CDI at 0 °C for 60 minutes, followed by dropwise addition of DIBAL-H at −78 °C. The mixture was stirred for an additional 60 minutes before work-up, affording the product in 87% yield as a colorless oil. The structure was confirmed by ^1H and ^13C NMR spectroscopy with characteristic signals for the carbamate and ketone groups.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF | Anhydrous conditions essential |

| Temperature | 0 °C for activation; −78 °C for reduction | Low temperature prevents side reactions |

| Reaction Time | 60 min for activation; 60 min for reduction | Monitored by TLC or NMR |

| Coupling Agent | Carbonyldiimidazole (CDI) | Efficient for carbamate bond formation |

| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | Selective reduction of carbonyl groups |

| Purification | Column chromatography | Silica gel, gradient elution |

Analytical Data and Characterization

- [^1H NMR (700 MHz, CDCl3)](pplx://action/followup): Signals at δ ~9.65 ppm (aldehyde proton), δ 5.09 ppm (NH), δ 1.45 ppm (tert-butyl group, 9H) confirm the presence of the carbamate and ketone functionalities.

- [^13C NMR (175 MHz, CDCl3)](pplx://action/followup): Carbonyl carbons observed at δ ~200 ppm (ketone), δ ~155 ppm (carbamate carbonyl), and tert-butyl carbon at δ ~80 ppm.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 215.29 g/mol.

- Purity: Typically >95% after chromatographic purification.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis of this compound may be adapted to continuous flow reactors to improve reproducibility and scalability. Automated control of temperature and reagent addition enhances yield and purity. High-throughput screening of reaction parameters is employed for process optimization.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carboxyl activation | Carbonyldiimidazole, DCM, 0 °C, 60 min | N/A | Formation of reactive intermediate |

| Coupling with Boc group | tert-Butyl carbamate, DCM, 0 °C | High | Carbamate bond formation |

| Selective reduction | DIBAL-H, −78 °C, 60 min | 60–90 | Converts carbonyl to aldehyde/alcohol |

| Purification | Silica gel chromatography | N/A | Achieves >95% purity |

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, liberating the free amine for further functionalization.

| Reaction Conditions | Reagents/Catalysts | Product | Source |

|---|---|---|---|

| HCl in dioxane (4 M, 0°C–rt) | HCl·dioxane | Free amine intermediate |

This deprotection is critical for subsequent coupling reactions in peptide synthesis .

Coupling Reactions

The free amine generated after Boc removal participates in amide bond formation.

| Substrate | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| N-Boc-l-tert-leucine | HATU, DIPEA | Ester intermediate | 62–87% |

Example :

-

Post-deprotection, the amine reacts with activated esters (e.g., HATU-mediated coupling) to form peptidomimetic derivatives .

Reduction of the Ketone Group

The 1-oxobutan-2-yl ketone undergoes selective reduction to secondary alcohols.

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DIBAL-H (1.0 eq) | Dichloromethane | −78°C | Secondary alcohol derivative | 62–87% |

Mechanism :

-

Diisobutylaluminium hydride (DIBAL-H) selectively reduces the ketone to an aldehyde or alcohol, depending on stoichiometry .

Cyclization Reactions

The compound participates in Zr-catalyzed cyclizations with 1,3-dicarbonyl compounds to form heterocycles.

| Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| ZrCl₄ (10 mol%) | 1,3-Dicarbonyl compounds | Tetrasubstituted pyrroles | 45–75% |

Key Steps :

-

Activation of the aldehyde group by ZrCl₄.

-

Nucleophilic attack by the 1,3-dicarbonyl enolate.

Nucleophilic Substitution

The carbamate oxygen or nitrogen can act as a nucleophile in alkylation/acylation reactions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Diethylamine | Anhydrous THF, 0°C–rt | Diethylamide derivative |

Example :

-

Reaction with diethylamine yields tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate, a precursor for protease inhibitors.

Trifluoroacetylation and Dehydration

The amine group undergoes trifluoroacetylation followed by dehydration to nitriles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFAA, DCM | 0°C–rt | Trifluoroacetylated nitrile | 60–80% |

Mechanism :

-

Trifluoroacetic anhydride (TFAA) acetylates the amine, followed by Burgess reagent-mediated dehydration .

Oxidation Reactions

The aldehyde intermediate (from DIBAL-H reduction) is oxidized to carboxylic acids.

| Oxidizing Agent | Solvent | Product | Source |

|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic acid derivative |

Scientific Research Applications

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Similarity Scores

The following table highlights structurally related compounds and their similarity metrics based on functional groups and molecular frameworks:

*Estimated based on functional group alignment.

Key Observations :

Reactivity Trends :

- The chlorosulfonyl derivative (CAS 1956335-01-5, ) exhibits higher electrophilicity due to the sulfonyl chloride group, making it reactive toward nucleophiles like amines or thiols.

- In contrast, the hydroxylated analog (CAS 1448189-98-7, ) is more polar, favoring aqueous solubility but requiring protection during synthetic steps.

Anti-Cancer Potential

- AC1NQWCK : Demonstrated successful docking with hypoxia-inducible factor-2 (HIF-2α, PDB: 4XT2), suggesting utility in disrupting cancer cell adaptation to low-oxygen environments .

- VHL-Targeted PROTACs : Derivatives with 4-methylthiazol-5-ylbenzyl groups () showed covalent binding to Von Hippel-Lindau (VHL) E3 ligase, enabling targeted protein degradation.

Antiviral Activity

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate, a compound with the CAS number 1257438-04-2, has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The compound is characterized by its carbamate functional group, which is known for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1257438-04-2 |

| Density | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The carbamate moiety can influence enzyme activity and receptor binding, which may lead to various physiological effects.

- Enzyme Inhibition : Compounds containing carbamate groups are often involved in inhibiting enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that similar carbamate derivatives exhibited neuroprotective effects in models of neurodegenerative diseases. These findings suggest that this compound may have potential applications in treating conditions like Alzheimer's disease by preventing neuronal apoptosis and promoting cell survival .

- Anticancer Activity : Research has indicated that certain carbamates can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative of tert-butyl carbamate was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in various cancer cell lines .

- Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Preliminary tests have shown that it may inhibit the growth of specific strains of bacteria, although further studies are needed to establish its spectrum of activity .

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate derivatives?

Answer: Synthesis typically involves coupling reactions between carbamate precursors and substituted ketones or aldehydes. For example, analogous derivatives are synthesized via condensation of tert-butyl carbamates with carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance reaction efficiency . Key parameters include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.

- Yield optimization : Excess reagents (1.2–1.5 equiv.) and inert atmospheres (N₂/Ar) improve yields.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., tert-butyl protons at δ 1.2–1.4 ppm; carbonyl carbons at δ 165–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, related carbamates exhibit intramolecular N–H···O interactions stabilizing their solid-state conformations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₂₁NO₃: 215.15 g/mol) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reaction yields during the synthesis of tert-butyl carbamate derivatives?

Answer: Yield inconsistencies often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Protecting group adjustments : Use of Boc (tert-butoxycarbonyl) groups to shield reactive amines .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products, while prolonged heating may shift equilibria .

- Solvent screening : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

Q. How can computational modeling aid in understanding the molecular interactions of this compound with biological targets?

Answer:

- Docking studies : Predict binding affinities to enzymes (e.g., proteases) by simulating ligand-receptor interactions. For fluorinated analogs, fluorine’s electronegativity modulates binding pockets .

- Molecular Dynamics (MD) : Simulate stability of carbamate-protein complexes under physiological conditions .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. What methodologies address challenges in crystallizing tert-butyl carbamate derivatives for structural analysis?

Answer:

- Solvent diffusion : Slow evaporation of ether/hexane mixtures promotes single-crystal growth .

- Temperature gradients : Gradual cooling from 40°C to 4°C reduces lattice defects.

- Co-crystallization agents : Additives like crown ethers stabilize hydrogen-bonded frameworks .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data for carbamate derivatives?

Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).

- Dynamic effects : Rotameric equilibria in solution may split signals; variable-temperature NMR clarifies this .

- Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed carbamates) that skew integrations .

Pharmacological Applications

Q. What experimental designs evaluate the anti-inflammatory potential of tert-butyl carbamate derivatives?

Answer:

- In vitro assays : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl groups) to correlate hydrophobicity with activity .

- Toxicity screening : MTT assays assess cytotoxicity in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.